molecular formula C12H8S2 B14413021 4-Dibenzothiophenethiol CAS No. 82884-38-6

4-Dibenzothiophenethiol

Katalognummer: B14413021
CAS-Nummer: 82884-38-6
Molekulargewicht: 216.3 g/mol
InChI-Schlüssel: HRIBXQLSVMKRCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Dibenzothiophenethiol is an organosulfur compound that consists of a thiol group attached to the 4-position of a dibenzothiophene molecule Dibenzothiophene itself is a tricyclic heterocycle composed of two benzene rings fused to a central thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Dibenzothiophenethiol can be synthesized through several methods. One common approach involves the lithiation of dibenzothiophene, followed by quenching with a suitable electrophile such as chlorotrimethylsilane or chlorotrimethylstannane . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Analyse Chemischer Reaktionen

Types of Reactions

4-Dibenzothiophenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

4-Dibenzothiophenethiol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Dibenzothiophenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers, leading to the modification of proteins and other biomolecules. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzothiophene: The parent compound without the thiol group.

    Benzothiophene: A simpler heterocycle with one benzene ring fused to a thiophene ring.

    Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness

The thiol group allows for specific interactions and reactions that are not possible with other similar compounds .

Eigenschaften

CAS-Nummer

82884-38-6

Molekularformel

C12H8S2

Molekulargewicht

216.3 g/mol

IUPAC-Name

dibenzothiophene-4-thiol

InChI

InChI=1S/C12H8S2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H

InChI-Schlüssel

HRIBXQLSVMKRCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.